molecular formula C6H6BF9O3 B1662670 Tris(2,2,2-trifluoroethyl) borate CAS No. 659-18-7

Tris(2,2,2-trifluoroethyl) borate

Cat. No. B1662670
CAS RN: 659-18-7
M. Wt: 307.91 g/mol
InChI Key: DIEXQJFSUBBIRP-UHFFFAOYSA-N
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Description

Tris(2,2,2-trifluoroethyl) borate, also commonly referred to as the Sheppard amidation reagent, is a chemical compound with the formula B(OCH2CF3)3 . This borate ester reagent is used in organic synthesis . It is mostly used in condensation reactions and has been shown to promote the direct formation of amides from carboxylic acids and amines as well as the formation of imines from amines or amides with carbonyl compounds .


Synthesis Analysis

Tris(2,2,2-trifluoroethyl) borate can be prepared by the reaction of trifluoroethanol with boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride . The product is purified by distillation . An experimental procedure involves adding a solution of tris(2,2,2-trifluoroethyl) borate in CPME to a mixture of an unprotected amino acid and propylamine in CPME over 1 hour at 80°C or 125°C. The resulting mixture is stirred for 5 - 15 hours .


Molecular Structure Analysis

The molecular formula of Tris(2,2,2-trifluoroethyl) borate is C6H6BF9O3 . Its molecular weight is 307.91 .


Chemical Reactions Analysis

Tris(2,2,2-trifluoroethyl) borate is used in condensation reactions. It promotes the direct formation of amides from carboxylic acids and amines as well as the formation of imines from amines or amides with carbonyl compounds .


Physical And Chemical Properties Analysis

Tris(2,2,2-trifluoroethyl) borate is a colorless liquid . It has a density of 1.430 g/cm3 and a boiling point of 94.3°C . Its refractive index is 1.298 .

Scientific Research Applications

Amidation and Transamidation

  • Tris(2,2,2-trifluoroethyl) borate acts as an effective promoter for amide bond formation in various carboxylic acids and amines. It facilitates the conversion of primary amides to secondary amides through transamidation, providing amides in good to excellent yield and high purity after a straightforward work-up procedure (Starkov & Sheppard, 2011).

Imine Formation

  • This compound is a mild and general reagent for the formation of various imines by condensing amides or amines with carbonyl compounds. The process is operationally simple and allows for the formation of N-Sulfinyl, N-toluenesulfonyl, and other types of aldimines at room temperature without special workup or isolation procedures (Reeves et al., 2015).

Lithium-Ion Battery Electrolytes

  • It is used in lithium-ion battery electrolytes, specifically in a mixture with lithium difluoro(oxalato)borate and propylene carbonate, to enhance safety and performance. The inclusion of tris(2,2,2-trifluoroethyl)phosphate makes the electrolyte non-flammable and improves wettability to separators and electrodes, offering superior cycle performances at both room temperature and elevated temperatures (Gu et al., 2020).

Safety And Hazards

Tris(2,2,2-trifluoroethyl) borate is classified as a flammable liquid and vapor . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Future Directions

While Tris(2,2,2-trifluoroethyl) borate is already used in various chemical reactions, there is potential for further exploration of its uses. For instance, Lithium cyano tris(2,2,2-trifluoroethyl) borate has been synthesized and investigated as a new electrolyte additive for high-performance lithium metal batteries .

properties

IUPAC Name

tris(2,2,2-trifluoroethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF9O3/c8-4(9,10)1-17-7(18-2-5(11,12)13)19-3-6(14,15)16/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXQJFSUBBIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394033
Record name Tris(2,2,2-trifluoroethyl) borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2,2-trifluoroethyl) borate

CAS RN

659-18-7
Record name Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2,2,2-trifluoroethyl) borate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2,2,2-trifluoroethyl) borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
OB Chae, VAK Adiraju, BL Lucht - ACS Energy Letters, 2021 - ACS Publications
Lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) has been synthesized and investigated as a new electrolyte additive for high-performance lithium metal batteries. LCTFEB is …
Number of citations: 32 pubs.acs.org
L Wang, Y Ma, P Wang, S Lou, X Cheng… - Journal of The …, 2017 - iopscience.iop.org
Tris (2, 2, 2-trifluoroethyl) borate (TTFEB) is evaluated as an effective electrolyte additive for LiNi 1/3 Co 1/3 Mn 1/3 O 2 cathode. Galvanostatic charge/discharge tests indicate that the …
Number of citations: 12 iopscience.iop.org
P Starkov, TD Sheppard - Organic & biomolecular chemistry, 2011 - pubs.rsc.org
Simple borates serve as effective promoters for amide bond formation with a variety of carboxylic acids and amines. With trimethyl or tris(2,2,2-trifluoroethyl) borate, amides are obtained …
Number of citations: 149 pubs.rsc.org
F Zou, J Wang, X Zheng, X Hu, J Wang, M Wang - Electrochimica Acta, 2022 - Elsevier
Tris(trimethylsilyl)borate (TMSB) is selected as an electrolyte additive in Li/LiNi 0.8 Co 0.15 Al 0.05 O 2 cell due to its low oxidation potential. Its positive effect on improving the …
Number of citations: 3 www.sciencedirect.com
H Yamamoto, T Hattori - Synfacts, 2019 - thieme-connect.com
Tris(2,2,2-Trifluoroethyl) Borate Catalyzed, Protecting-Group-Free Amidation Page 1 2019 © Georg Thieme Verlag Stuttgart · New York 101 MT SABATINI, V. KARALUKA, RM LANIGAN, LT …
Number of citations: 0 www.thieme-connect.com
JT Reeves, MD Visco, MA Marsini, N Grinberg… - Organic …, 2015 - ACS Publications
Tris(2,2,2-trifluoroethyl)borate [B(OCH 2 CF 3 ) 3 ] was found to be a mild and general reagent for the formation of a variety of imines by condensation of amides or amines with carbonyl …
Number of citations: 100 pubs.acs.org
M Cheng, W Ren, D Zhang, S Zhang, Y Yang… - Energy Storage …, 2022 - Elsevier
Rechargeable magnesium batteries (RMBs) are considered a highly promising energy storage system among post-lithium-ion batteries due to the large earth abundance, high …
Number of citations: 10 www.sciencedirect.com
Y Ma, Y Zhou, C Du, P Zuo, X Cheng, L Han… - Chemistry of …, 2017 - ACS Publications
Surface degradation on cycled lithium-ion battery cathode particles is governed not only by intrinsic thermodynamic properties of the material but also, oftentimes more predominantly, …
Number of citations: 42 pubs.acs.org
T Sheppard - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 659‐18‐7 ] C 6 H 6 BF 9 O 3 (MW 307.91) InChI = 1S/C6H6BF9O3/c8‐4(9,10)1‐17‐7(18‐2‐5(11,12)13)19‐3‐6(14,15)16/h1‐3 InChIKey = DIEXQJFSUBBIRP‐UHFFFAOYSA‐N (…
Number of citations: 1 onlinelibrary.wiley.com
Y Lin, C Yang, Y You - Journal of The Electrochemical Society, 2022 - iopscience.iop.org
The intrinsic ring-opening polymerization of five-membered cyclic ether induced by Lewis acid hinder its practical application as electrolyte solvents in sodium-ion batteries. In this work, …
Number of citations: 9 iopscience.iop.org

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